molecular formula C20H10F6N2O6 B12092765 Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- CAS No. 302781-16-4

Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-

Cat. No.: B12092765
CAS No.: 302781-16-4
M. Wt: 488.3 g/mol
InChI Key: JTCDAMOOKOQQGZ-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- (CAS: 302781-16-4) is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with phenoxy groups. Each phenoxy group is further functionalized with a nitro (-NO₂) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position (relative to the ether oxygen). This structure confers unique electronic and steric properties, making the compound relevant in high-performance materials (e.g., polymers) and agrochemical research due to its electron-withdrawing substituents .

Properties

IUPAC Name

4-nitro-1-[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenoxy]-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2O6/c21-19(22,23)15-9-11(27(29)30)1-7-17(15)33-13-3-5-14(6-4-13)34-18-8-2-12(28(31)32)10-16(18)20(24,25)26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCDAMOOKOQQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60785068
Record name 1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-2-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302781-16-4
Record name 1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-2-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- typically involves the reaction of 1,4-dihydroxybenzene with 4-nitro-2-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like Pd/C are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:
Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its reactive functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance:

  • Oxidation: The nitro groups can be oxidized further to yield nitroso compounds.
  • Reduction: These groups can also be reduced to amines using catalysts like palladium on carbon.
  • Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.

Biological Research

Antimicrobial and Anticancer Properties:
Research indicates that Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with various molecular targets, including enzymes and receptors, facilitated by the compound's reactive intermediates generated during redox reactions.

Medicinal Chemistry

Drug Development:
The compound is explored for its potential use in drug development as a pharmacophore in medicinal chemistry. Its structural features enable it to modulate enzyme activity and receptor binding, making it an interesting candidate for further exploration in therapeutic applications.

Industrial Applications

Production of Advanced Materials:
Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- is utilized in the production of high-performance polymers and coatings. Its unique electronic properties contribute to the development of materials with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of nitro- and trifluoromethyl-substituted aromatic ethers. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Group Comparison

Compound Name CAS Number Substituents Key Functional Groups Applications/Notes
Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- 302781-16-4 -NO₂ (para), -CF₃ (ortho) Ether, nitro, trifluoromethyl Potential use in heat-resistant polymers; agrochemical intermediates
Benzene, 1,4-bis[4-nitro-3-(trifluoromethyl)phenoxy]- Not specified -NO₂ (para), -CF₃ (meta) Ether, nitro, trifluoromethyl Structural isomer; altered steric effects may reduce reactivity compared to ortho-CF₃ derivatives
2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene 40718-13-6 -Cl (ortho), -NO₂ (para), -CF₃ (meta) Chloro, nitro, trifluoromethyl Herbicide (nitrofluorfen analog); chloro substituent enhances electrophilicity
1,4-Bis(2-trifluoromethyl-4-aminophenoxy)benzene Not specified -NH₂ (para), -CF₃ (ortho) Amine, trifluoromethyl Polyimide precursor; amino groups enable polymerization
2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen) 202804-66-4 -Cl (ortho), -NO₂ (para), -CF₃ (para) Chloro, nitro, trifluoromethyl Commercial herbicide; nitro group critical for phytotoxicity

Key Differences and Implications

Nitro Groups: Para-nitro substituents enhance electron deficiency, favoring applications in explosives or charge-transfer complexes. In contrast, amino-substituted analogs (e.g., 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene) are tailored for polymer synthesis .

Functional Group Variations: Chloro vs. Trifluoromethyl: Chlorinated derivatives (e.g., nitrofluorfen) exhibit higher lipophilicity and pesticidal activity compared to non-chlorinated analogs due to improved membrane permeability . Amino vs. Nitro: Amino groups (e.g., in polyimide monomers) increase solubility in polar solvents, whereas nitro groups enhance thermal stability .

Physical Properties: Limited data exist for the target compound’s physical properties. However, analogs like 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene (CAS 40718-13-6) have predicted densities of ~1.46 g/cm³ and boiling points of ~328°C, suggesting similar trends for the target compound .

Table 2: Reactivity and Application Comparison

Compound Reactivity Profile Industrial Relevance
Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- High thermal stability; resistant to hydrolysis due to -CF₃ Polymers, specialty coatings
Nitrofluorfen Electrophilic nitro group reacts with plant enzymes Herbicide
1,4-Bis(4-aminophenoxy)benzene derivatives Reacts with dianhydrides to form polyimides High-Tg polymers for electronics

Biological Activity

Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- (commonly referred to as bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene) is a compound of significant interest in the fields of medicinal chemistry and agrochemicals. This article explores its biological activities, synthesis pathways, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H8_{8}F6_{6}N2_{2}O4_{4}
  • Molecular Weight : 380.199 g/mol
  • CAS Number : 641-98-5
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Synthesis

The synthesis of bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene typically involves nucleophilic aromatic substitution reactions. A common method includes reacting 4-nitrochlorobenzene with hydroquinone in a suitable solvent, such as DMF (Dimethylformamide), under controlled conditions to yield the desired compound .

Antifungal and Antimicrobial Properties

Recent studies have highlighted the compound's potential antifungal activity. The derivatives synthesized from bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene have shown efficacy against various fungal pathogens. Specifically, compounds derived from this structure have been reported to exhibit fungicidal properties when tested against a range of fungi, including those responsible for plant diseases .

Cytotoxicity and Anticancer Activity

Research indicates that certain derivatives of bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene demonstrate cytotoxic effects against various cancer cell lines. For instance, one study reported that modifications to the compound led to derivatives with improved IC50_{50} values against human tumor cell lines, indicating enhanced anticancer activity. These derivatives were particularly effective against ovarian and renal cancer cells, showcasing IC50_{50} values as low as 1.143 µM in selectivity assays .

Case Studies

  • Fungicidal Activity :
    • A study explored the synthesis of substituted phenoxyphenyl ketones from bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene, demonstrating their effectiveness as fungicides against plant pathogens. The results indicated a significant reduction in fungal growth at low concentrations, suggesting potential agricultural applications for crop protection .
  • Anticancer Activity :
    • In vitro studies assessed the cytotoxicity of several derivatives against a panel of human cancer cell lines. One derivative exhibited an IC50_{50} value of 2.76 µM against ovarian cancer cells (OVXF 899), highlighting its potential as an anticancer agent. The study emphasized the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50_{50} Value (µM)Reference
AntifungalVarious Fungal PathogensLow concentrations
CytotoxicityHuman Ovarian Cancer (OVXF 899)2.76
CytotoxicityHuman Renal Cancer1.143

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing benzene derivatives with nitro and trifluoromethyl substituents, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Nitration and trifluoromethylation of aromatic precursors are foundational steps. For nitro groups, mixed acid (HNO₃/H₂SO₄) systems are typical, with temperature control (<50°C) to avoid over-nitration. Trifluoromethylation often employs CF₃Cu or CF₃I under catalytic Pd/Cu conditions. Regioselectivity is influenced by steric and electronic effects: electron-withdrawing groups (e.g., -NO₂) direct incoming electrophiles to meta positions, while bulky substituents (e.g., -CF₃) hinder ortho substitution. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize poly-substituted benzene derivatives like this compound?

  • Methodological Answer : For ¹⁹F NMR, use a fluorinated internal standard (e.g., 1,4-bis(trifluoromethyl)benzene) to calibrate chemical shifts. ¹H NMR analysis requires high-resolution spectrometers (≥400 MHz) to resolve overlapping aromatic proton signals. Deuterated solvents (CDCl₃ or DMSO-d₆) and decoupling techniques improve signal clarity. Coupling constants (J values) between adjacent protons (e.g., J = 8–10 Hz for para-substituted aromatics) help confirm substitution patterns .

Advanced Research Questions

Q. What mechanistic insights explain the role of LiCl in accelerating or inhibiting LDA-mediated ortholithiation of trifluoromethyl-substituted arenes?

  • Methodological Answer : LiCl modulates the aggregation state of lithium diisopropylamide (LDA). At low concentrations (≤10 ppm), LiCl disrupts LDA tetramers, favoring reactive dimers that enhance lithiation rates. However, excess LiCl stabilizes solvent-separated ion pairs (SSIPs), which reduce electrophilicity and inhibit metalation. Kinetic studies (e.g., variable-temperature NMR or in-situ IR) reveal a non-linear dependence on [LiCl], with optimal catalytic activity at 5–20 ppm .

Q. How do solvent polarity and polymer exchange dynamics affect the reaction kinetics of LDA with 1,4-bis(trifluoromethyl)benzene?

  • Methodological Answer : In THF, LDA exists as tetrameric or dimeric aggregates. Solvent polarity stabilizes monomeric LDA species, which exhibit higher reactivity. Rate laws derived from kinetic isotope effects (KIE) show that THF coordination lowers the activation barrier for deprotonation. Computational modeling (DFT) of transition states reveals that THF solvation reduces steric hindrance around the lithium center, enabling faster C–H bond cleavage .

Q. What strategies improve the thermal stability and proton conductivity of sulfonated polyaromatic membranes incorporating this compound?

  • Methodological Answer : Sulfonation via post-polymerization (e.g., H₂SO₄ treatment) introduces -SO₃H groups while maintaining backbone integrity. Blending with hydrophobic polymers (e.g., poly(ether ether ketone)) balances proton conductivity (≥0.1 S/cm at 80°C) and mechanical stability. Accelerated aging tests (80°C, 95% RH) combined with small-angle X-ray scattering (SAXS) quantify microphase separation, which correlates with durability .

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